"3,5-Bis(trifluoromethyl)-2-bromophenylboronic acid" properties and reactivity
"3,5-Bis(trifluoromethyl)-2-bromophenylboronic acid" properties and reactivity
An In-depth Technical Guide to the 3,5-Bis(trifluoromethyl)phenylboronic Acid Scaffold: Properties, Reactivity, and the Projected Influence of ortho-Halogenation
A Note on Scope: This guide addresses the core chemical scaffold of interest, 3,5-bis(trifluoromethyl)phenylboronic acid , for which extensive data is available. The specific derivative, 3,5-bis(trifluoromethyl)-2-bromophenylboronic acid , is not widely documented in publicly accessible literature. Therefore, this whitepaper will provide a comprehensive analysis of the parent compound and its direct precursor, 3,5-bis(trifluoromethyl)bromobenzene. Crucially, it will integrate expert analysis to predict how the introduction of a bromine atom at the C2 position would fundamentally alter the steric and electronic properties, reactivity, and synthetic utility of the target molecule.
Introduction: A Scaffold of Strategic Importance
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, fluorinated organic molecules are of paramount importance. The strategic incorporation of fluorine atoms can dramatically enhance key molecular properties, including metabolic stability, bioavailability, and binding affinity.[1] Among the privileged motifs used to introduce these benefits, the 3,5-bis(trifluoromethyl)phenyl group is a cornerstone. When incorporated as a boronic acid, this moiety becomes a versatile and powerful building block for complex molecular architectures.
3,5-Bis(trifluoromethyl)phenylboronic acid is distinguished by the two potent electron-withdrawing trifluoromethyl (-CF₃) groups positioned meta to the boronic acid functional group. This electronic arrangement significantly lowers the electron density of the aromatic ring, which in turn enhances the Lewis acidity of the boron atom and influences the reactivity of the entire molecule. This guide provides an in-depth exploration of its properties, synthesis, core reactivity, and applications, while offering predictive insights into the behavior of its 2-bromo derivative.
Part 1: Physicochemical Properties and Synthesis
A thorough understanding of a reagent begins with its fundamental physical and chemical characteristics, alongside a robust and reproducible synthetic pathway.
Physicochemical Data
The properties of 3,5-bis(trifluoromethyl)phenylboronic acid are well-documented, providing a baseline for its handling and application.
| Property | Value | Source |
| CAS Number | 73852-19-4 | [2][3] |
| Molecular Formula | C₈H₅BF₆O₂ | [2] |
| Molecular Weight | 257.93 g/mol | [2] |
| Appearance | White to off-white powder/crystal | [2] |
| Melting Point | 217-220 °C (lit.) | [3] |
| Solubility | Soluble in organic solvents like DMSO, CD₃OD.[4] Limited solubility in neutral or acidic aqueous solutions.[4] | |
| Storage | Store at room temperature in a dry, well-ventilated place away from strong oxidizing agents.[5] Keep container tightly sealed.[5] |
Note: This compound often contains varying amounts of its anhydride (boroxine) form.
Synthesis Pathway
The synthesis of arylboronic acids typically follows a two-step process from a suitable aryl halide.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Projected Reactivity of the 2-Bromo Derivative
The presence of a bromine atom ortho to the boronic acid in the target molecule would have profound consequences:
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Steric Hindrance: The bulky bromine atom would create significant steric shielding around the C-B bond. This would likely impede the approach of the palladium complex during the transmetalation step, potentially requiring more forcing conditions (higher temperatures, stronger bases, or specialized bulky phosphine ligands) to achieve efficient coupling. [6]* Competing Reactivity: The 2-bromo substituent is itself a handle for cross-coupling. This creates a dichotomy. The molecule could act as a coupling partner through either the boronic acid or the aryl bromide. This requires careful catalyst and condition selection to achieve chemoselectivity. For instance, certain palladium catalysts might preferentially undergo oxidative addition into the C-Br bond before transmetalation occurs with the C-B bond. This could lead to self-polymerization or other undesired side reactions.
Role as a Lewis Acid Catalyst
Beyond cross-coupling, arylboronic acids with strong electron-withdrawing groups, such as 3,5-bis(trifluoromethyl)phenylboronic acid, are effective Lewis acid catalysts. A prime example is their use in promoting direct amidation reactions between carboxylic acids and amines. [7] Mechanistic Rationale (E-E-A-T): In this process, the boronic acid reacts with the carboxylic acid to form an acyloxyboron intermediate. The strong Lewis acidity of the boron center, amplified by the -CF₃ groups, activates the carbonyl group of the carboxylic acid, making it highly electrophilic and susceptible to nucleophilic attack by the amine. This catalytic approach avoids the need to pre-activate the carboxylic acid as an acid chloride or other reactive species, offering a more atom-economical and milder pathway to amides. [7]
Part 3: Applications in Drug Discovery and Materials Science
The unique properties imparted by the 3,5-bis(trifluoromethyl)phenyl moiety make it a valuable component in high-performance applications.
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Pharmaceuticals: The -CF₃ group is a "lipophilic electron-withdrawing group." Its inclusion in drug candidates can improve metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. It can also enhance membrane permeability and binding affinity. This scaffold is a key building block in the synthesis of new treatments for cancer and other diseases. [2][8]For example, it is a component in potent inhibitors of drug-resistant bacteria. [8]* Materials Science: The thermal and chemical stability conferred by the strong C-F bonds makes this moiety useful in the development of specialized polymers, liquid crystals, and organic electronics like OLEDs. [2]* Analytical Chemistry: The boronic acid function can reversibly bind to diols, making it a useful component in sensors for detecting sugars and other important biomolecules. [2]
Part 4: Experimental Protocols
The following protocols are representative examples of the core reactivity of 3,5-bis(trifluoromethyl)phenylboronic acid.
Protocol: Suzuki-Miyaura Cross-Coupling
Objective: To couple 3,5-bis(trifluoromethyl)phenylboronic acid with 4-bromoanisole.
Materials:
-
3,5-Bis(trifluoromethyl)phenylboronic acid (1.2 eq)
-
4-Bromoanisole (1.0 eq)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 eq), aqueous 2M solution
-
Toluene
-
Ethanol
Procedure (Self-Validating System):
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole (1.0 eq) and 3,5-bis(trifluoromethyl)phenylboronic acid (1.2 eq).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add toluene and ethanol in a 4:1 ratio (v/v) via syringe.
-
Base Addition: Add the aqueous 2M K₂CO₃ solution (2.5 eq). The mixture should be biphasic.
-
Reaction: Heat the reaction mixture to 85 °C with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS. The endpoint is validated by the complete consumption of the limiting reagent (4-bromoanisole).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the biaryl product.
Protocol: Catalytic Amidation
Objective: To synthesize N-benzyl-4-phenylbutanamide using a boronic acid catalyst. [7] Materials:
-
4-Phenylbutyric acid (1.1 eq)
-
Benzylamine (1.0 eq)
-
3,5-Bis(trifluoromethyl)phenylboronic acid (1 mol%)
-
Toluene
-
Dean-Stark apparatus (or molecular sieves)
Procedure (Self-Validating System):
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 4-phenylbutyric acid (1.1 eq), benzylamine (1.0 eq), and the catalyst, 3,5-bis(trifluoromethyl)phenylboronic acid (0.01 eq).
-
Solvent: Add toluene as the solvent.
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C). The reaction is driven by the azeotropic removal of water, which is collected in the Dean-Stark trap. The completion of the reaction is validated when no more water is collected.
-
Workup: Cool the reaction mixture to room temperature and dilute with dichloromethane or ethyl acetate.
-
Washing: Wash the organic layer sequentially with 1M HCl and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting amide can be further purified by crystallization or chromatography if necessary.
Part 5: Safety and Handling
Proper handling is crucial for both safety and experimental success.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [5]* Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat. [3]Use in a well-ventilated area or a chemical fume hood. For fine powders, an N95 dust mask is recommended. * In case of contact:
Conclusion
3,5-Bis(trifluoromethyl)phenylboronic acid is a powerful and versatile reagent in modern organic synthesis. Its unique electronic properties, conferred by the two -CF₃ groups, enhance its reactivity in cornerstone reactions like the Suzuki-Miyaura coupling and enable its use as an effective Lewis acid catalyst. While the specific 3,5-bis(trifluoromethyl)-2-bromophenylboronic acid derivative remains a challenging synthetic target, a predictive analysis based on its parent scaffold suggests it would be a sterically hindered molecule with dual reactivity points. Mastering the chemoselectivity of such a compound would be a significant challenge, but could unlock novel synthetic pathways for highly functionalized and complex molecular architectures. The insights provided in this guide serve as a foundational resource for researchers aiming to leverage this important chemical scaffold in their work.
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(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. [Link]
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Advancing Research with 3,5-Bis(trifluoromethyl)phenylboronic Acid: Applications and Availability - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline - PMC - NIH. [Link]
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3,5-Bis(trifluoromethyl)phenyl)boronic acid, 97% - Aspira Chemical. [Link]
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Suzuki coupling reaction of BTP with arylboronic acids - ResearchGate. [Link]
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¹H NMR spectra for (a) tris[3,5-bis(trifluoromethyl)phenyl]borane... - ResearchGate. [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. [Link]
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Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline - ResearchGate. [Link]
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Crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one - ResearchGate. [Link]
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3,5-Bis(trifluoromethyl)bromobenzene - Chemsrc. [Link]
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Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC - PubMed Central. [Link]
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Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery - MDPI. [Link]
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Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - J-STAGE. [Link]
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Understanding the Chemical Backbone: The Importance of 3,5-Bis(trifluoromethyl)phenylboronic Acid in Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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B-Alkyl Suzuki Couplings - Macmillan Group, Princeton University. [Link]
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Suzuki cross-coupling reaction - YouTube. [Link]
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